3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
DBO-83 is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities. It binds to nAChRs in rat cortical membranes with a Ki value of 4.1 nM in a radioligand binding assay with the α4β2 nAChR partial agonist and α7 nAChR agonist [3H]cytisine. DBO-83 dose-dependently increases the latency to paw licking in mice in the hot plate test and reduces the number of abdominal constrictions in mice in the acetic acid abdominal constriction test, effects that can be reduced by the nAChR antagonist mecamylamine. DBO-83 also dose-dependently prevents amnesia induced by mecamylamine, the muscarinic receptor antagonist scopolamine, and the nAChR antagonist dihydro-β-erythroidine in mice in the passive avoidance test.
DBO-83 is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities.
Mechanism of Action
Target of Action
DBO-83 primarily targets nicotinic receptors . These receptors are a type of neurotransmitter receptor and play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter involved in a wide range of physiological functions .
Mode of Action
DBO-83 acts as an agonist at nicotinic receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine. It exhibits high affinity for the α4β2 subtype of nicotinic receptors . It lacks appreciable activity at neuromuscular receptors .
Result of Action
DBO-83 exhibits antinociceptive activity , meaning it can reduce sensitivity to painful stimuli . This has been demonstrated in both rat and mouse models of acute and persistent pain . Additionally, DBO-83 has been shown to modulate memory functions in rodents .
Biochemical Analysis
Biochemical Properties
DBO-83 interacts with nicotinic acetylcholine receptors (nAChRs) in rat cortical membranes . It binds to these receptors with a Ki value of 4.1 nM in a radioligand binding assay . The nature of these interactions involves the compound acting as an agonist, activating the receptors to exert its effects .
Cellular Effects
The effects of 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride on cells are primarily mediated through its interaction with nAChRs . By activating these receptors, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of DBO-83 involves its binding to nAChRs, acting as an agonist . This binding can lead to the activation of these receptors, which can then influence various downstream processes, including changes in gene expression .
Dosage Effects in Animal Models
The effects of DBO-83 in animal models vary with dosage . It has been shown to have antinociceptive effects, reducing pain responses in mice
Properties
IUPAC Name |
(1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H/t7-,8+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGHZXNKMHVDT-QFHMQQKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585137 | |
Record name | 3,8-Diazabicyclo(3.2.1)octane, 3-(6-chloro-3-pyridazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195211-53-1 | |
Record name | DBO-83 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195211531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,8-Diazabicyclo(3.2.1)octane, 3-(6-chloro-3-pyridazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBO-83 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DBO-83 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M16W0AK91T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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